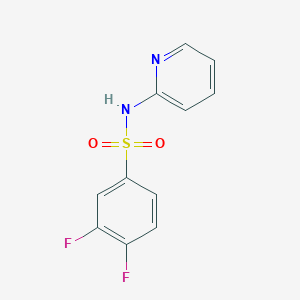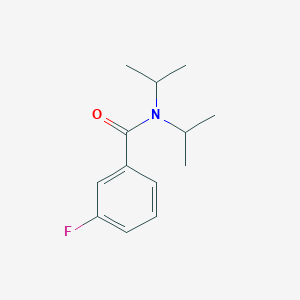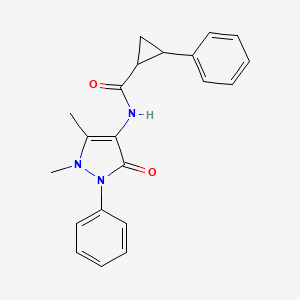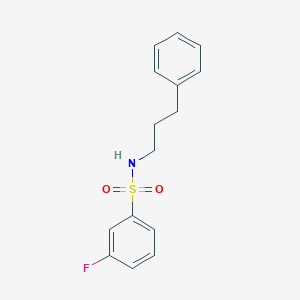
2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is an organic compound with the molecular formula C13H11ClFNO2S. This compound is part of the benzenesulfonamide family, which is known for its diverse applications in medicinal chemistry, particularly as inhibitors of carbonic anhydrase enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide typically involves the reaction of 5-fluoro-2-methylaniline with chlorosulfonic acid to form the corresponding sulfonyl chloride intermediate. This intermediate is then reacted with 2-chloroaniline under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Electrophilic aromatic substitution: The aromatic ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides .
Scientific Research Applications
2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of carbonic anhydrase enzymes, which are targets for treating glaucoma, epilepsy, and certain cancers.
Biological Studies: The compound is used in studies to understand enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. The compound binds to the active site of the enzyme, blocking its activity and thereby reducing the production of bicarbonate and protons. This inhibition affects various physiological processes, including pH regulation and fluid secretion .
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methylphenyl)benzenesulfonamide
- 2,5-dichloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide
- 4-chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)benzenesulfonamide
Uniqueness
2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro groups enhances its binding affinity to target enzymes and increases its stability under various conditions.
Properties
Molecular Formula |
C13H11ClFNO2S |
|---|---|
Molecular Weight |
299.75 g/mol |
IUPAC Name |
2-chloro-N-(5-fluoro-2-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11ClFNO2S/c1-9-6-7-10(15)8-12(9)16-19(17,18)13-5-3-2-4-11(13)14/h2-8,16H,1H3 |
InChI Key |
NAXPXMVACXADFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NS(=O)(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-5-carboxamide](/img/structure/B10964575.png)
![2-[4-(4-tert-butylbenzyl)piperazin-1-yl]-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B10964577.png)
![2-[(4,6-dihydroxypyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B10964579.png)

![2-[(2,4-Dimethoxybenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10964591.png)

![1-Cyclopentyl-4-[(2,4,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B10964601.png)
![N-(3-{[(2-chlorophenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B10964604.png)

![4-[5-[(4-bromophenoxy)methyl]furan-2-yl]-11,13-dimethyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10964607.png)
![3,4-dimethyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide](/img/structure/B10964627.png)
![1-[4-(Difluoromethoxy)-3-ethoxyphenyl]-3-(2-methylphenyl)thiourea](/img/structure/B10964628.png)

